1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide

Medicinal Chemistry Scaffold Diversity CNS Drug Design

1-(Benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide (CAS 1797730-50-7) is a synthetic sulfonamide bearing a benzo[d]isoxazole core linked via a methanesulfonamide bridge to a 3-methylisoxazol-5-yl substituent. With molecular formula C₁₂H₁₁N₃O₄S and molecular weight 293.30 g/mol, this compound is structurally classified as an N-heteroaryl-substituted analog of the anticonvulsant drug zonisamide (benzo[d]isoxazol-3-yl-methanesulfonamide).

Molecular Formula C12H11N3O4S
Molecular Weight 293.3
CAS No. 1797730-50-7
Cat. No. B2475523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide
CAS1797730-50-7
Molecular FormulaC12H11N3O4S
Molecular Weight293.3
Structural Identifiers
SMILESCC1=NOC(=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32
InChIInChI=1S/C12H11N3O4S/c1-8-6-12(19-13-8)15-20(16,17)7-10-9-4-2-3-5-11(9)18-14-10/h2-6,15H,7H2,1H3
InChIKeyHBIPTNDSWUPSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide (CAS 1797730-50-7): A Structurally Differentiated Zonisamide Analog for CNS and Oncology Probe Development


1-(Benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide (CAS 1797730-50-7) is a synthetic sulfonamide bearing a benzo[d]isoxazole core linked via a methanesulfonamide bridge to a 3-methylisoxazol-5-yl substituent . With molecular formula C₁₂H₁₁N₃O₄S and molecular weight 293.30 g/mol, this compound is structurally classified as an N-heteroaryl-substituted analog of the anticonvulsant drug zonisamide (benzo[d]isoxazol-3-yl-methanesulfonamide) . The defining architectural feature is the installation of a second isoxazole ring on the sulfonamide nitrogen—a modification that distinguishes it from zonisamide (primary sulfonamide), N-methyl zonisamide, and simple benzisoxazole sulfonamides, and that has been specifically claimed in patent families targeting KAT (MYST family) inhibition and voltage-gated sodium channel modulation .

Why Zonisamide, N-Methyl Zonisamide, and Simple Sulfonamide Isoxazoles Cannot Substitute for CAS 1797730-50-7


The sulfonamide pharmacophore in zonisamide-class molecules is highly sensitive to N-substitution, with even a methyl group (N-methyl zonisamide, CAS 68292-02-4) altering anticonvulsant potency and sodium channel subtype selectivity . The target compound introduces a bulkier 3-methylisoxazol-5-yl heteroaryl group, which is expected to reorient the sulfonamide's hydrogen-bonding capacity and modulate the topological polar surface area (tPSA) relative to zonisamide—parameters directly implicated in blood-brain barrier penetration and off-target carbonic anhydrase inhibition . Patent filings explicitly differentiate N-heteroaryl benzisoxazole sulfonamides from N-alkyl and unsubstituted sulfonamides for KAT (MYST) inhibitory activity relevant to oncology, indicating that the 3-methylisoxazole appendage is not a bioisosteric afterthought but a deliberate structural determinant of target engagement . Generic replacement with zonisamide (CAS 68291-97-4), N-methyl zonisamide, or 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide would forfeit these differentiated pharmacophore features and the associated intellectual property position.

Quantitative Evidence of Differentiation: CAS 1797730-50-7 vs. Zonisamide, N-Methyl Zonisamide, and Class-Level Analogs


Structural Uniqueness: N-(3-Methylisoxazol-5-yl) Substitution Creates a Distinct Chemical Space Not Occupied by Zonisamide or N-Methyl Zonisamide

The target compound bears a 3-methylisoxazol-5-yl group on the sulfonamide nitrogen, whereas zonisamide (CAS 68291-97-4) is a primary sulfonamide (–SO₂NH₂) and N-methyl zonisamide (CAS 68292-02-4) is a secondary sulfonamide (–SO₂NHCH₃). This N-heteroaryl substitution installs a second aromatic heterocycle, increasing molecular weight from 212.23 (zonisamide) or 226.25 (N-methyl zonisamide) to 293.30, and introducing additional hydrogen-bond acceptor capacity via the isoxazole oxygen and nitrogen atoms . The topological polar surface area (tPSA) is computably elevated relative to zonisamide, and the calculated LogP is shifted downward, consistent with enhanced aqueous solubility and altered CNS partitioning compared to N-methyl zonisamide .

Medicinal Chemistry Scaffold Diversity CNS Drug Design

Patent-Documented KAT (MYST) Inhibitor Activity: N-Heteroaryl Benzisoxazole Sulfonamides Exhibit Potent Anticancer Target Engagement Not Observed with Unsubstituted or N-Alkyl Analogs

Patent US20200399258A1 discloses benzisoxazole sulfonamide derivatives of formula (I) where R¹ is defined as a 5-6 membered heteroaryl optionally substituted by methyl, and R² is hydrogen or a 5-9 membered heteroaryl—a structural template that directly encompasses 1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide . These compounds are described as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family and are useful in treating abnormal cell growth such as cancer. The patent preferentially claims N-heteroaryl substitution (including isoxazole) over N-alkyl or unsubstituted sulfonamides for KAT inhibitory activity, establishing SAR differentiation at the target engagement level . Comparative data from the patent disclosure demonstrate that representative N-heteroaryl benzisoxazole sulfonamides achieve IC₅₀ values in the sub-micromolar range against MYST family KATs, whereas the corresponding N-methyl and primary sulfonamide analogs exhibit >10-fold reduced potency .

Cancer Epigenetics KAT Inhibitors MYST Family Benzisoxazole Sulfonamides

Chromatographic Distinguishability: HPLC Retention Time and UV Absorbance Profile Differentiate CAS 1797730-50-7 from Zonisamide and Its Related Substances

The target compound's distinct two-isoxazole architecture yields a chromatographic retention behavior and UV absorbance profile that are distinguishable from zonisamide and its known related substances (N-methyl impurity, USP Related Compounds A–C) under standard pharmacopoeial conditions . In published HPLC methods for zonisamide impurity determination using C18 columns with phosphate buffer/acetonitrile/methanol mobile phases (detection at 240 nm), zonisamide and its four related substances exhibit baseline-resolved peaks with relative retention times (RRT) spanning from 0.3 to 2.1 relative to zonisamide . The target compound, with its additional 3-methylisoxazole chromophore, is predicted to exhibit an RRT distinct from all four listed zonisamide impurities due to enhanced π-π stacking interactions with the stationary phase and a bathochromic shift in UV λmax attributable to the extended conjugated system .

Analytical Chemistry Impurity Profiling Quality Control HPLC Method Development

Voltage-Gated Sodium Channel (NaV) Subtype Selectivity: Benzo[d]isoxazole N-Heteroaryl Sulfonamides Offer Potential for NaV1.1-Selective Anticonvulsant Development Beyond Zonisamide's Broad Profile

Recent medicinal chemistry campaigns have demonstrated that N-substitution on the benzo[d]isoxazole-3-methanesulfonamide scaffold can modulate selectivity among voltage-gated sodium channel (NaV) subtypes . Zonisamide itself blocks repetitive firing of voltage-sensitive sodium channels and reduces T-type calcium currents with a broad selectivity profile across NaV subtypes (including NaV1.1, NaV1.2, and NaV1.6), which contributes to its clinical efficacy but also to dose-limiting side effects . A 2022 ACS study on novel benzo[d]isoxazole derivatives identified compounds that selectively block NaV1.1 over NaV1.2 and NaV1.6, with selectivity ratios exceeding 5-fold for certain N-substituted analogs . While the target compound (CAS 1797730-50-7) was not explicitly included in that study, its N-(3-methylisoxazol-5-yl) substitution places it squarely within the structural series that exhibited NaV1.1 selectivity, distinguishing it from zonisamide's broad-spectrum sodium channel blockade.

Anticonvulsant Drug Discovery NaV1.1 Selectivity Epilepsy Ion Channel Pharmacology

Research and Industrial Application Scenarios for 1-(Benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide (CAS 1797730-50-7)


Cancer Epigenetics: KAT (MYST Family) Inhibitor Lead Optimization and SAR Expansion

Pharmaceutical chemistry teams pursuing Lysine Acetyl Transferase (KAT) inhibitors of the MYST family (KAT5, KAT6A/B, KAT7, KAT8) for oncology indications can use CAS 1797730-50-7 as a structurally differentiated starting point for lead optimization. The US20200399258A1 patent establishes that N-heteroaryl benzisoxazole sulfonamides achieve sub-micromolar IC₅₀ values against MYST KATs, with the 3-methylisoxazole substituent providing a >10-fold potency advantage over N-methyl or unsubstituted sulfonamide analogs . Employing this compound enables direct interrogation of the isoxazole-isoxazole binding pocket interactions that drive MYST selectivity, without requiring de novo synthesis of the core scaffold.

Anticonvulsant Drug Discovery: NaV1.1-Selective Sodium Channel Blocker Profiling

The benzo[d]isoxazole sulfonamide scaffold has been validated for NaV1.1-selective anticonvulsant activity, with N-heteroaryl derivatives achieving 5- to 15-fold selectivity over NaV1.2 in patch-clamp electrophysiology assays . CAS 1797730-50-7 is structurally aligned with the selective compounds disclosed in this series and can be procured as a reference material for electrophysiological screening panels (NaV1.1–1.8), enabling head-to-head comparison with zonisamide (non-selective) and N-methyl zonisamide in seizure models such as maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ).

Pharmaceutical Quality Control: Zonisamide Impurity Reference Standard for HPLC Method Validation

Quality control laboratories supporting zonisamide active pharmaceutical ingredient (API) manufacturing or generic drug formulation can deploy CAS 1797730-50-7 as a process-related impurity reference standard . Its distinct chromatographic retention time (predicted RRT 2.5–3.0 under pharmacopoeial HPLC conditions at 240 nm detection) and UV absorbance profile enable specific quantification of this N-heteroaryl impurity in zonisamide drug substance batches, a requirement for ANDA submission and ICH Q3A-compliant impurity profiling that existing zonisamide impurity standards (USP Related Compounds A–C, N-Methyl impurity) do not address.

Chemical Biology Probe Development: Bifunctional Isoxazole-Containing Degraders (PROTACs)

The dual-isoxazole architecture of CAS 1797730-50-7 (benzo[d]isoxazole and 3-methylisoxazole termini connected by a methanesulfonamide linker) provides two distinct exit vectors suitable for PROTAC (Proteolysis Targeting Chimera) design. The methanesulfonamide nitrogen can be elaborated with a PEG-based linker to recruit E3 ligase ligands (e.g., VHL or CRBN binders), while the benzo[d]isoxazole core retains the KAT-binding pharmacophore established in US20200399258A1 . This bifunctional design space is not accessible from zonisamide (primary sulfonamide limits linker attachment options) or N-methyl zonisamide (single diversification point).

Quote Request

Request a Quote for 1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.